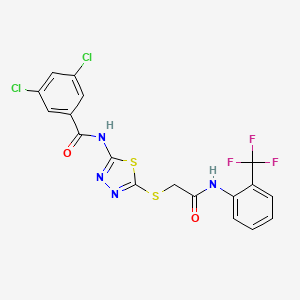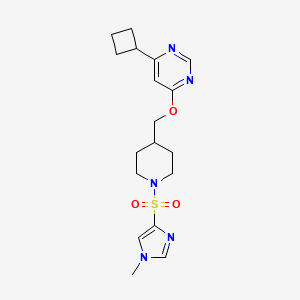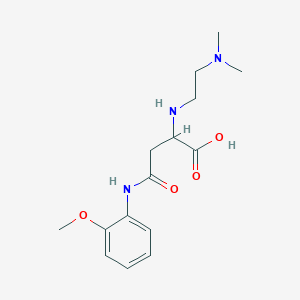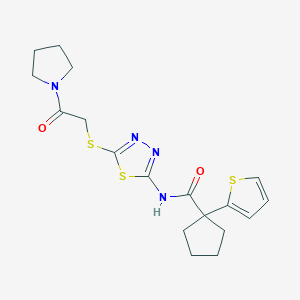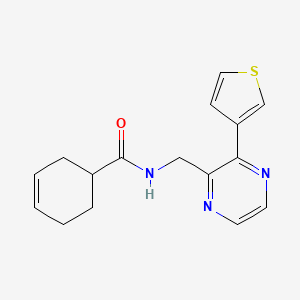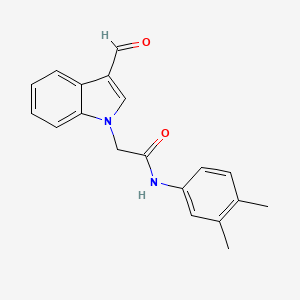
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, also known as DIF-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-1 was first identified in the slime mold Dictyostelium discoideum, where it was found to play a crucial role in the regulation of cell differentiation and development. Since then, DIF-1 has been extensively studied for its pharmacological properties and potential therapeutic uses.
作用機序
The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. Studies have shown that N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and promote the differentiation of stem cells. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, as well as its potential side effects. Additionally, there is interest in exploring the use of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to fully elucidate the mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide and its potential therapeutic applications.
合成法
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethylphenylhydrazine with 3-formylindole followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-16(9-14(13)2)20-19(23)11-21-10-15(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNJUWVRKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
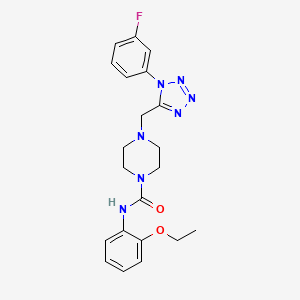
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
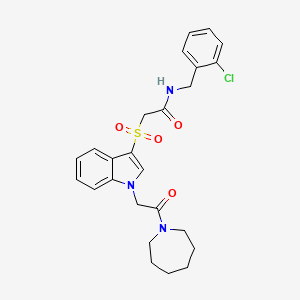
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
